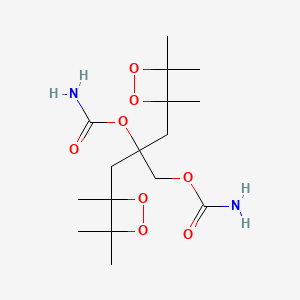
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes carbamic acid and dioxetane moieties. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester typically involves the reaction of carbamic acid derivatives with dioxetane intermediates. One common method includes the reaction of carbamoyl chlorides with alcohols, followed by the addition of dioxetane derivatives under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The dioxetane moiety is known for its ability to generate reactive oxygen species, which can further interact with biological molecules and pathways .
類似化合物との比較
Similar Compounds
Carbamic acid, N-4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester: Similar structure but with a pyridine ring.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Different ester groups but similar backbone structure.
Uniqueness
Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is unique due to the presence of both carbamic acid and dioxetane moieties, which impart distinct reactivity and applications. Its ability to generate reactive oxygen species and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
109123-73-1 |
|---|---|
分子式 |
C16H28N2O8 |
分子量 |
376.40 g/mol |
IUPAC名 |
[2-carbamoyloxy-3-(3,4,4-trimethyldioxetan-3-yl)-2-[(3,4,4-trimethyldioxetan-3-yl)methyl]propyl] carbamate |
InChI |
InChI=1S/C16H28N2O8/c1-12(2)14(5,25-23-12)7-16(22-11(18)20,9-21-10(17)19)8-15(6)13(3,4)24-26-15/h7-9H2,1-6H3,(H2,17,19)(H2,18,20) |
InChIキー |
NGWUIPXEUXRBNV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OO1)(C)CC(CC2(C(OO2)(C)C)C)(COC(=O)N)OC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
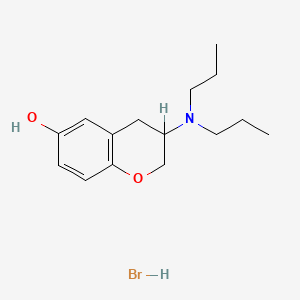
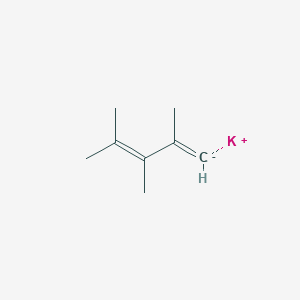
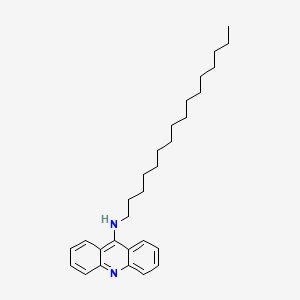
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
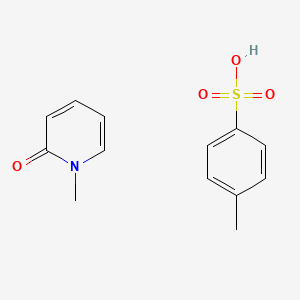

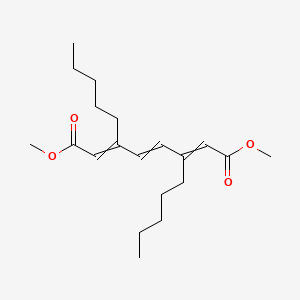
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
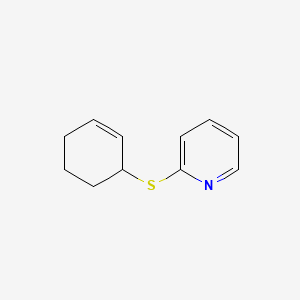
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
